(2S,3S)-2-Amino-3-methyl-N-[2-(morpholin-4-YL)ethyl]pentanamide hydrochloride
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Overview
Description
(2S,3S)-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide Hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an amino group, a morpholine ring, and a pentanamide backbone. This compound is of interest due to its potential biological activities and its role in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide Hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pentanamide backbone, introduction of the amino group, and attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the morpholine ring.
Scientific Research Applications
(2S,3S)-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide Hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and morpholine-containing molecules. Examples are:
- (2S,3S)-2-Amino-3-methyl-N-[2-(4-piperidinyl)ethyl]pentanamide
- (2S,3S)-2-Amino-3-methyl-N-[2-(4-thiomorpholinyl)ethyl]pentanamide
Uniqueness
What sets (2S,3S)-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide Hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C12H26ClN3O2 |
---|---|
Molecular Weight |
279.81 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;/h10-11H,3-9,13H2,1-2H3,(H,14,16);1H/t10-,11-;/m0./s1 |
InChI Key |
VWSSKBJUEKFEQX-ACMTZBLWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N.Cl |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl |
Origin of Product |
United States |
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